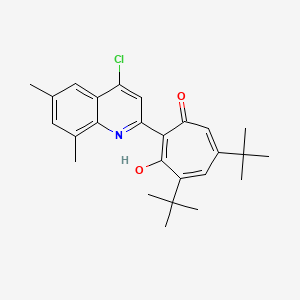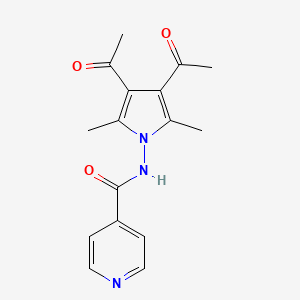
5,7-Di-tert-butyl-2-(4-chloro-6,8-dimethylquinolin-2-yl)-3-hydroxycyclohepta-2,4,6-trien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5,7-DI(TERT-BUTYL)-2-(4-CHLORO-6,8-DIMETHYL-2-QUINOLYL)-3-HYDROXY-2,4,6-CYCLOHEPTATRIEN-1-ONE” is a synthetic organic compound characterized by its complex structure, which includes multiple functional groups such as tert-butyl, chloro, dimethyl, quinolyl, hydroxy, and cycloheptatrienone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5,7-DI(TERT-BUTYL)-2-(4-CHLORO-6,8-DIMETHYL-2-QUINOLYL)-3-HYDROXY-2,4,6-CYCLOHEPTATRIEN-1-ONE” typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the quinoline ring: Starting from aniline derivatives, the quinoline ring can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of tert-butyl groups: This can be achieved through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Chlorination and methylation: These steps can be performed using reagents like thionyl chloride for chlorination and methyl iodide for methylation.
Formation of the cycloheptatrienone ring: This might involve cyclization reactions using appropriate starting materials and catalysts.
Hydroxylation: Introduction of the hydroxy group can be achieved through selective oxidation reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Addition: The double bonds in the cycloheptatrienone ring can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Addition: Electrophiles like bromine or hydrogen chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group might yield a quinone derivative, while reduction of the quinoline ring could produce a tetrahydroquinoline compound.
Scientific Research Applications
Chemistry
Catalysis: Compounds with quinoline and cycloheptatrienone structures are often studied as ligands in catalytic reactions.
Materials Science: These compounds can be used in the synthesis of advanced materials with unique electronic or optical properties.
Biology and Medicine
Pharmacology: The compound might be investigated for its potential as a drug candidate due to its complex structure and multiple functional groups.
Biological Studies: It can be used as a probe to study various biological processes.
Industry
Chemical Industry: Used in the synthesis of other complex organic molecules.
Pharmaceutical Industry:
Mechanism of Action
The mechanism of action of “5,7-DI(TERT-BUTYL)-2-(4-CHLORO-6,8-DIMETHYL-2-QUINOLYL)-3-HYDROXY-2,4,6-CYCLOHEPTATRIEN-1-ONE” would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like chloroquine and quinine.
Cycloheptatrienone derivatives: Compounds with similar ring structures and functional groups.
Properties
Molecular Formula |
C26H30ClNO2 |
|---|---|
Molecular Weight |
424.0 g/mol |
IUPAC Name |
4,6-ditert-butyl-2-(4-chloro-6,8-dimethylquinolin-2-yl)-3-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C26H30ClNO2/c1-14-9-15(2)23-17(10-14)19(27)13-20(28-23)22-21(29)12-16(25(3,4)5)11-18(24(22)30)26(6,7)8/h9-13,30H,1-8H3 |
InChI Key |
PNYSLEFPNZEETJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=C(C(=CC(=CC3=O)C(C)(C)C)C(C)(C)C)O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-2-benzofuran-1(3H)-one](/img/structure/B10868103.png)
![1-[3-(dimethylamino)propyl]-6-ethyl-2,3,5-trimethyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B10868104.png)
![N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B10868108.png)
![7-benzyl-2-(4-methoxybenzyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10868114.png)
![methyl [(4Z)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10868121.png)
![9-ethyl-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-9H-carbazol-2-amine](/img/structure/B10868130.png)
![10-benzyl-11-(3,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10868138.png)
![4-methyl-N-({2-[(4-methylphenyl)sulfanyl]ethyl}carbamoyl)benzenesulfonamide](/img/structure/B10868143.png)
![1-[3-(4-tert-butylphenyl)-1-hydroxy-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one](/img/structure/B10868149.png)
![N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B10868152.png)

![Ethyl 4-[({2-[(3,4-dichlorophenyl)carbonyl]hydrazinyl}carbonothioyl)amino]benzoate](/img/structure/B10868158.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B10868177.png)
![4-[(2-methoxyphenoxy)methyl]-16-(2-methoxyphenyl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10868179.png)
